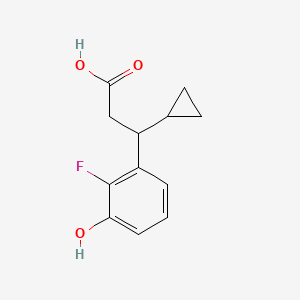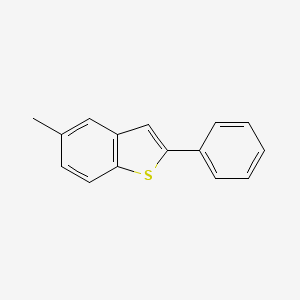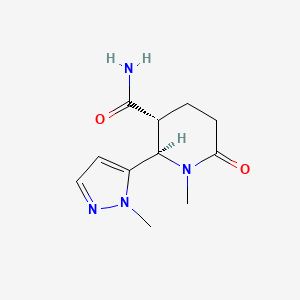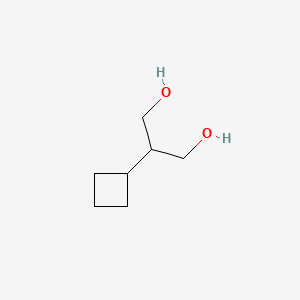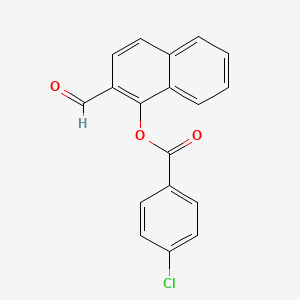
2-Formylnaphthalen-1-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylnaphthalen-1-yl 4-chlorobenzoate is an organic compound with the molecular formula C18H11ClO3 and a molecular weight of 310.73 g/mol . It is a derivative of naphthalene and benzoic acid, featuring a formyl group attached to the naphthalene ring and a chlorobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylnaphthalen-1-yl 4-chlorobenzoate typically involves the esterification of 2-formylnaphthalene with 4-chlorobenzoic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Formylnaphthalen-1-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoate group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux
Major Products Formed
Oxidation: 2-Formylnaphthalen-1-yl 4-carboxybenzoate.
Reduction: 2-Hydroxynaphthalen-1-yl 4-chlorobenzoate.
Substitution: 2-Formylnaphthalen-1-yl 4-aminobenzoate
Scientific Research Applications
2-Formylnaphthalen-1-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formylnaphthalen-1-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorobenzoate group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares the chlorobenzoate group but lacks the naphthalene moiety.
2-Formylnaphthalene: Contains the formyl group on the naphthalene ring but lacks the chlorobenzoate ester group
Uniqueness
2-Formylnaphthalen-1-yl 4-chlorobenzoate is unique due to the combination of the formyl group and the chlorobenzoate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Properties
Molecular Formula |
C18H11ClO3 |
|---|---|
Molecular Weight |
310.7 g/mol |
IUPAC Name |
(2-formylnaphthalen-1-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C18H11ClO3/c19-15-9-7-13(8-10-15)18(21)22-17-14(11-20)6-5-12-3-1-2-4-16(12)17/h1-11H |
InChI Key |
OASBLEXDUYDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(=O)C3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B15046108.png)
![1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
![(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B15046121.png)
![Oxazolo[4,5-c]quinoline](/img/structure/B15046130.png)
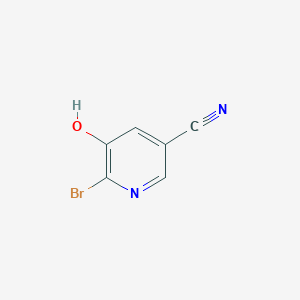
![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
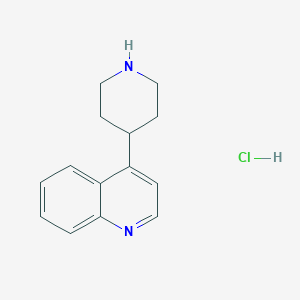
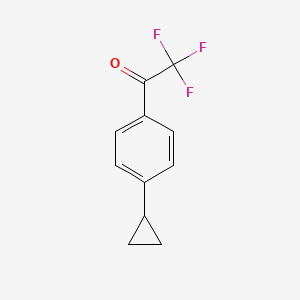
![2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B15046167.png)
